1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical reactivity and functionalization potential. The compound has been involved in various synthesis processes, leading to the creation of new molecular structures. For instance, it was utilized in the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process, showcasing its reactivity and versatility in creating complex molecular structures (Lichitsky et al., 2010). Additionally, the compound has been used as a building block in medicinal chemistry, especially as a bioisostere of indoles or purines, underlining its importance in the development of pharmaceutical compounds (Croix et al., 2015).
Molecular Characterization and Biological Activity
This compound has also been a subject of interest in structural biology and biochemistry. A study revealed its structural similarity to the natural plant growth hormone indole-3-acetic acid (auxin), indicating potential applications in plant physiology and agriculture (Antolić et al., 2000). Furthermore, derivatives of this compound have been investigated for their inhibitory activity against phosphodiesterase 4B (PDE4B), demonstrating significant biological activity and potential therapeutic applications (Vadukoot et al., 2020).
Supramolecular Chemistry and Framework Structures
The structural aspects of this compound and its derivatives have contributed significantly to the field of supramolecular chemistry. Studies involving metal-organic frameworks (MOFs) have demonstrated the compound's role in forming intricate hydrogen-bonded structures, showcasing its potential in designing materials with specific properties (Ghosh & Bharadwaj, 2005).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these pathways .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s known that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid may interact with these receptors and potentially other biomolecules.
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of these cells . These findings suggest that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that pyrrolopyridine derivatives can inhibit FGFR signaling pathway . This pathway plays an essential role in various types of tumors and is associated with the progression and development of several cancers .
Temporal Effects in Laboratory Settings
It is known that pyrrolopyridine derivatives can exhibit potent FGFR inhibitory activity .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156270-06-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.